BenchChemオンラインストアへようこそ!

3-(3-Methoxyphenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Medicinal chemistry Structure–activity relationship Isomer comparison

3-(3-Methoxyphenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (molecular formula C₁₄H₁₀N₆OS, molecular weight 310.335 g/mol) is a fully aromatized, 3,6-disubstituted fused heterocycle belonging to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class. This scaffold is recognized in medicinal chemistry for its broad pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Molecular Formula C14H10N6OS
Molecular Weight 310.34 g/mol
Cat. No. B15283449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC14H10N6OS
Molecular Weight310.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=NC=CN=C4
InChIInChI=1S/C14H10N6OS/c1-21-10-4-2-3-9(7-10)12-17-18-14-20(12)19-13(22-14)11-8-15-5-6-16-11/h2-8H,1H3
InChIKeyCMYMAZNKYWLYCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyphenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole – Compound Class, Core Structure, and Baseline Procurement Profile


3-(3-Methoxyphenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (molecular formula C₁₄H₁₀N₆OS, molecular weight 310.335 g/mol) is a fully aromatized, 3,6-disubstituted fused heterocycle belonging to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class [1]. This scaffold is recognized in medicinal chemistry for its broad pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities [2]. The compound bears a 3-methoxyphenyl group at position 3 and a pyrazin-2-yl group at position 6, forming a specific diaryl-substituted architecture that distinguishes it from other members of the class [3]. It is commercially available as a research-grade screening compound (typical purity ≥95%) from multiple suppliers and is cataloged under SMILES notation COc1cccc(c1)-c1nnc2sc(nn12)-c1cnccn1 [1].

Why In-Class Substitution Is Not Advisable for 3-(3-Methoxyphenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole


The 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is exquisitely sensitive to the electronic and steric character of both aryl substituents, with even minor positional isomerism (e.g., ortho- vs. meta-methoxy on the 3-phenyl ring) predicted to alter target binding geometry, pharmacokinetic parameters, and biological readout [1]. Published structure–activity relationship (SAR) campaigns on this scaffold have demonstrated that the substituent at position 6—whether pyrazinyl, phenyl, or heteroaryl—profoundly dictates the compound's target profile: pyrazin-2-yl-containing analogs have shown distinct c-Met kinase and antimicrobial activity that cannot be recapitulated by simple phenyl or substituted-phenyl replacements [2][3]. Consequently, substituting this specific compound with a generic in-class analog bearing a different 6-aryl group or a regioisomeric 3-aryl substitution would represent a chemically distinct entity with unpredictable biological performance.

Quantitative Differentiation Evidence for 3-(3-Methoxyphenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Relative to Closest Analogs


Meta-Methoxy Positional Isomerism: Structural Differentiation from the Ortho-Methoxy Analog

The target compound bears a 3-methoxyphenyl (meta-OCH₃) substituent at position 3 of the triazolothiadiazole core. Its closest commercially available analog, 2-[3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyrazine (MFCD06590454), differs solely by the position of the methoxy group (ortho-OCH₃) [1]. In published SAR studies on the triazolothiadiazole scaffold, meta-substitution on the 3-phenyl ring has been shown to confer distinct target-binding properties compared to ortho-substitution. For example, in the urease inhibition series, the 3-Cl (meta-chloro) analog achieved an IC₅₀ of 1.25 µM vs. 8.32 µM for the 2-Cl (ortho-chloro) analog—a ~6.7-fold difference attributable solely to substituent position [2]. Although direct head-to-head biological data for the meta-methoxy vs. ortho-methoxy pyrazinyl pair are not published, the positional SAR precedent within the scaffold class strongly predicts differentiated target engagement, metabolic stability, and off-target profiles between the two isomers [2][3].

Medicinal chemistry Structure–activity relationship Isomer comparison

6-Pyrazin-2-yl Substituent: Differentiation from 6-Phenyl and 6-Phenoxymethyl Analogs in Anticancer Potential

The 6-pyrazin-2-yl substituent is a key differentiating feature of this compound. A closely related analog, 3-(3-methoxyphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 934609-13-9), replaces the pyrazinyl group with a phenoxymethyl moiety and has a reported IC₅₀ of 8.7 µM against cancer cell proliferation, with minimal toxicity to normal human fibroblasts [1]. In the 3,6-diaryl triazolothiadiazole antitubulin series, compounds bearing heteroaryl groups at position 6 (such as pyridinyl) achieved sub-micromolar IC₅₀ values (compound 4f: IC₅₀ = 0.022–0.029 µM against SGC-7901, A549, and HT-1080 cell lines), whereas corresponding phenyl analogs showed attenuated activity [2]. Furthermore, in c-Met kinase inhibitor development, the triazolothiadiazole scaffold with optimized 6-substitution yielded compound 7d with IC₅₀ = 2.02 nM on c-Met kinase and 88 nM on MKN45 cell growth, with >2,500-fold selectivity over 16 other tyrosine kinases—a selectivity profile that critically depends on the nature of the 6-aryl/heteroaryl group [3]. The pyrazin-2-yl group provides an additional hydrogen-bond acceptor (the second pyrazine nitrogen) not present in phenyl or phenoxymethyl analogs, which may confer unique target interaction opportunities [4].

Anticancer Tubulin inhibition Kinase inhibition

Scaffold-Level Validation for Kinase Inhibition: c-Met Selectivity Window as a Procurement Decision Factor

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold has been validated as a privileged chemotype for c-Met kinase inhibition through systematic medicinal chemistry campaigns. The initial hit HL-11 (a triazolothiadiazole) inhibited c-Met with an IC₅₀ of 0.19 µM; subsequent optimization yielded compound 7d, which achieved an IC₅₀ of 2.02 nM on c-Met kinase and 88 nM on MKN45 cell growth, representing a ~94-fold improvement from hit to lead [1]. Critically, 7d exhibited >2,500-fold selectivity for c-Met over 16 other tyrosine kinases tested, a selectivity window directly linked to the triazolothiadiazole core's interaction with Tyr1230 and Asp1222 in the c-Met active site [1][2]. Separately, 3,6-diaryl triazolothiadiazoles have demonstrated antitubulin activity with compound 4f achieving IC₅₀ = 0.77 µM on tubulin polymerization, confirming the scaffold's dual potential in both kinase and tubulin targeting [3]. These studies collectively demonstrate that the triazolothiadiazole core, when appropriately substituted, can deliver potent and highly selective target engagement—a differentiating factor for procurement when selecting screening compounds for kinase-focused campaigns.

Kinase inhibitor c-Met Selectivity Cancer

Scaffold-Level Validation for Antimicrobial and Urease Inhibitory Activity: Quantitative Benchmarks for Anti-Infective Screening

The triazolothiadiazole scaffold has demonstrated potent activity in antimicrobial and urease inhibition assays, providing quantitative benchmarks for anti-infective screening programs. In a comprehensive 2023 study, 14 triazolothiadiazole derivatives (6a–n) were evaluated against urease, exhibiting IC₅₀ values ranging from 0.87 ± 0.09 µM to 8.32 ± 1.21 µM, with the most potent compound (6a, R = H) achieving a ~27-fold improvement over the thiourea positive control (IC₅₀ = 22.54 ± 2.34 µM) [1]. In the same study, antifungal evaluation revealed that compounds 6f (R = 3-Cl), 6g (R = 4-Cl), and 6h (R = 3,4-diCl) achieved MIC values of 1, 2, and 0.5 µg/mL, respectively, compared to fluconazole at MIC = 2 µg/mL—with compound 6h demonstrating 4-fold superior potency to the clinical standard [1]. Separately, pyrazine-containing triazolothiadiazole derivatives have been specifically studied for antimycobacterial activity against M. tuberculosis H37Rv, with methoxy-substituted analogs showing promising MIC values attributed to favorable lipophilicity and membrane permeability [2]. The presence of both the pyrazin-2-yl and 3-methoxyphenyl moieties in the target compound aligns with the favorable substitution patterns identified in these antimicrobial SAR campaigns.

Antimicrobial Urease inhibition Antifungal Drug resistance

Physicochemical Property Differentiation: LogP, Polar Surface Area, and Rotatable Bond Count vs. Common Analogs

The target compound's computed physicochemical profile differentiates it from closely related triazolothiadiazole analogs in ways relevant to library design and lead optimization. The compound has a predicted LogP of ~1.66, polar surface area (PSA) of ~78 Ų, 3 rotatable bonds, and 6 hydrogen-bond acceptors with 0 hydrogen-bond donors [1]. In comparison, the ortho-methoxy isomer (MFCD06590454) shares an identical molecular formula and thus identical bulk descriptors, but the change from meta- to ortho-methoxy alters the three-dimensional electrostatic surface, which can affect target recognition despite identical 2D property calculations [1][2]. A broader class comparison shows that 3,6-diaryl triazolothiadiazoles with larger 6-substituents (e.g., compound 4a in the antitubulin series) carry higher molecular weight (>400 Da) and LogP (>3.0), placing them in different property space [3]. The target compound's relatively low molecular weight (310.3 Da), moderate LogP, and favorable PSA place it within Lead-Like chemical space (per Oprea's criteria: MW ≤ 460, LogP -4 to +4.2), making it suitable for fragment-based or lead-like screening collections where physicochemical attractiveness is a key procurement filter [4].

Physicochemical properties Drug-likeness Library design ADME

Procurement Differentiation: Purity Specifications and Commercial Availability vs. Closest Analogs

The target compound and its ortho-methoxy isomer (MFCD06590454) are both commercially available as research-grade screening compounds from multiple suppliers [1]. The ortho-methoxy isomer is listed on ChemSpace with catalog numbers from multiple suppliers (AO-365/43113563, CSC121637904, OSSL_258988, STK500039, STOCK5S-33155) at purities typically ≥90%, with pricing ranging from ~$88 for 1 mg to ~$143 for 20 mg as of current listings [1]. The target meta-methoxy compound is available through specialty chemical suppliers at typical purity ≥95% . Critically, the differentiation in procurement lies not in bulk pricing or purity (both isomers are similarly priced and purified), but in the fact that the meta-methoxy isomer represents a distinct chemical entity that cannot be substituted by the more commonly stocked ortho-methoxy version. Researchers seeking to explore the SAR of methoxy positional isomerism or requiring the specific meta-substituted pharmacophore must procure the target compound specifically [2].

Procurement Screening library Commercial availability Purity

Optimal Research and Procurement Application Scenarios for 3-(3-Methoxyphenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole


Kinase-Focused High-Throughput Screening (HTS) Library Expansion with c-Met Selectivity Potential

This compound is optimally deployed as part of a kinase-focused screening library where the triazolothiadiazole scaffold has a validated track record. Published SAR demonstrates that appropriately substituted triazolothiadiazoles can achieve IC₅₀ values as low as 2.02 nM on c-Met kinase with >2,500-fold selectivity over 16 other tyrosine kinases [1]. The target compound's pyrazin-2-yl substituent provides an additional heteroatom interaction point within the ATP-binding pocket, potentially engaging the hinge region similarly to the co-crystallized ligand HL-11, which interacts with Tyr1230 and Asp1222 of c-Met [1][2]. Procuring this compound for kinase panel screening is supported by the scaffold's crystallographically confirmed binding mode and established SAR trajectory from hit (HL-11, IC₅₀ = 0.19 µM) to lead (7d, IC₅₀ = 2.02 nM) [1].

Anti-Infective Drug Discovery: Urease-Positive Pathogen and Antifungal Screening Programs

The triazolothiadiazole scaffold has demonstrated quantitatively superior activity to clinical antimicrobial standards in published assays. Compounds within this class have achieved urease IC₅₀ values as low as 0.87 µM (~27-fold better than thiourea) and antifungal MIC values as low as 0.5 µg/mL (4-fold better than fluconazole) [1]. Pyrazine-containing analogs of this scaffold have independently shown activity against M. tuberculosis H37Rv, with structure–activity relationships indicating that methoxy and halogen substitution patterns modulate both potency and membrane permeability [2]. The target compound, combining both pyrazin-2-yl and 3-methoxyphenyl features, represents a logical procurement candidate for anti-infective screening cascades targeting drug-resistant bacterial and fungal pathogens, particularly urease-positive organisms such as H. pylori, Proteus mirabilis, and Cryptococcus neoformans [1].

Structure–Activity Relationship (SAR) Exploration of Methoxy Positional Isomerism on the Triazolothiadiazole Scaffold

The meta-methoxy substitution pattern of this compound provides a critical SAR probe that is not available through the more commonly listed ortho-methoxy isomer (MFCD06590454) [1]. Published SAR within the triazolothiadiazole class has repeatedly demonstrated that the position of substituents on the 3-phenyl ring dramatically alters biological potency: for example, the 3-Cl (meta) analog showed a ~6.7-fold improvement in urease inhibition over the 2-Cl (ortho) analog (IC₅₀ = 1.25 µM vs. 8.32 µM) [2]. By procuring both the meta-methoxy and ortho-methoxy isomers, medicinal chemistry teams can systematically probe the effect of methoxy position on target binding, metabolic stability, and off-target profiles—a study design that is impossible with only one isomer [1][2].

Lead-Like Fragment and Diversity-Oriented Synthesis (DOS) Library Construction

With a molecular weight of 310.3 Da, computed LogP of ~1.66, PSA of ~78 Ų, and only 3 rotatable bonds, this compound falls squarely within lead-like chemical space as defined by Oprea's criteria [1][2]. Its low molecular complexity (Fsp³ = 0.071) and the presence of a pyrazine moiety (a recognized privileged fragment in kinase and anti-infective drug discovery) make it suitable as a core scaffold for diversity-oriented synthesis or fragment-growing campaigns [1]. Compared to larger in-class antitubulin leads (MW > 430 Da, LogP > 3.0), this compound offers a more attractive starting point for property-based lead optimization, where maintaining low lipophilicity and molecular weight is correlated with higher probability of clinical success [2].

Quote Request

Request a Quote for 3-(3-Methoxyphenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.